Comparable or Superior β-Adrenoceptor Blocking Activity vs. Bufuralol (S)-Enantiomer
In vitro studies in rat tissue demonstrate that stereoisomers of 1'-oxobufuralol possessing the (S)-configuration exhibit β2-adrenoceptor antagonist activity comparable to (S)-bufuralol (1a) [1]. While the parent compound (S)-bufuralol shows approximately 100-fold higher β-blocking potency than the (R)-enantiomer [2], the ketone metabolite retains significant activity, indicating its potential contribution to the overall pharmacological profile of bufuralol [3].
| Evidence Dimension | β2-adrenoceptor antagonist potency |
|---|---|
| Target Compound Data | Potent β2-antagonist activity comparable to (S)-bufuralol |
| Comparator Or Baseline | (S)-bufuralol (1a) [Reference] |
| Quantified Difference | Comparable (non-inferior) activity; specific pA2/IC50 values not provided in available abstracts |
| Conditions | In vitro rat β2-adrenoceptor assays |
Why This Matters
Demonstrates that the metabolite retains pharmacological activity on par with the parent drug, supporting its use in studies examining the contribution of active metabolites to bufuralol's overall efficacy and safety profile.
- [1] Machin PJ, Hurst DN, Osbond JM. Beta-adrenoceptor activity of the stereoisomers of the bufuralol alcohol and ketone metabolites. J Med Chem. 1985;28(11):1648-1651. View Source
- [2] Ikegawa S, et al. Enantioselective immunoaffinity extraction for simultaneous determination of optically active bufuralol and its metabolites in human plasma by HPLC. J Pharm Biomed Anal. 1998;17(1):1-9. View Source
- [3] Narimatsu S, et al. Stereoselectivity in the oxidation of bufuralol, a chiral substrate, by human cytochrome P450s. Chirality. 2003;15(4):333-339. View Source
